N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
CAS No.: 1421443-97-1
Cat. No.: VC4751498
Molecular Formula: C17H22N4O3S
Molecular Weight: 362.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421443-97-1 |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Molecular Weight | 362.45 |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
| Standard InChI | InChI=1S/C17H22N4O3S/c1-12-8-13(2)21(19-12)6-5-18-17(23)15-10-24-11-16(22)20(15)9-14-4-3-7-25-14/h3-4,7-8,15H,5-6,9-11H2,1-2H3,(H,18,23) |
| Standard InChI Key | PYZIHROSZFCWEO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCNC(=O)C2COCC(=O)N2CC3=CC=CS3)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Key Functional Groups
The compound’s molecular formula is C₁₉H₂₄N₄O₃S, with a molecular weight of 396.48 g/mol. Its structure integrates three critical components:
-
Morpholine ring: A six-membered saturated ring containing one oxygen and one nitrogen atom, known to enhance solubility and bioavailability in drug candidates .
-
3,5-Dimethylpyrazole: A five-membered aromatic ring with two methyl substituents, commonly associated with anti-inflammatory and kinase-inhibitory properties .
-
Thiophen-2-ylmethyl group: A sulfur-containing heterocycle that facilitates π-π stacking interactions with biological targets, often observed in CNS-active compounds .
The carboxamide linker bridges the morpholine and pyrazole-ethyl groups, providing conformational flexibility while maintaining structural rigidity for target binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₃S |
| Molecular Weight | 396.48 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, morpholine O/N) |
| Topological Polar Surface Area | 93.6 Ų |
| LogP (Predicted) | 2.8 |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential modular assembly:
-
Morpholine-3-carboxamide core: Prepared via condensation of 5-oxomorpholine-3-carboxylic acid with an amine-bearing pyrazole derivative .
-
Pyrazole-ethylamine intermediate: Synthesized by alkylation of 3,5-dimethylpyrazole with ethylenediamine, followed by protection/deprotection strategies .
-
Thiophen-2-ylmethyl substitution: Introduced through nucleophilic substitution or Friedel-Crafts alkylation at the morpholine’s 4-position .
Detailed Synthetic Procedure (Hypothetical Pathway)
-
Step 1: Reaction of 5-oxomorpholine-3-carboxylic acid with thionyl chloride yields the corresponding acyl chloride .
-
Step 2: Coupling with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine in tetrahydrofuran (THF) using triethylamine as a base.
-
Step 3: Alkylation of the morpholine nitrogen with 2-(chloromethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF) .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | SOCl₂, reflux, 2 h | 85 | 95 |
| 2 | Et₃N, THF, 0°C to RT, 12 h | 62 | 90 |
| 3 | K₂CO₃, DMF, 80°C, 6 h | 55 | 88 |
Challenges and Future Directions
ADMET Considerations
-
Solubility: High logP (2.8) may limit aqueous solubility, necessitating prodrug strategies.
-
Metabolic Stability: The thiophene ring is susceptible to oxidation by CYP450 enzymes, requiring structural optimization.
Synthetic Optimization Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume